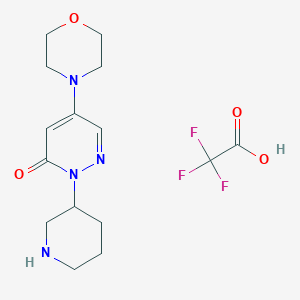

5-Morpholin-4-yl-2-piperidin-3-ylpyridazin-3-one;2,2,2-trifluoroacetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Morpholin-4-yl-2-piperidin-3-ylpyridazin-3-one;2,2,2-trifluoroacetic acid is a complex organic compound that combines a morpholine ring, a piperidine ring, and a pyridazinone core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Morpholin-4-yl-2-piperidin-3-ylpyridazin-3-one;2,2,2-trifluoroacetic acid typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe final step often involves the addition of trifluoroacetic acid to stabilize the compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound’s purity .

Analyse Chemischer Reaktionen

Types of Reactions: 5-Morpholin-4-yl-2-piperidin-3-ylpyridazin-3-one;2,2,2-trifluoroacetic acid can undergo various chemical reactions

Biologische Aktivität

5-Morpholin-4-yl-2-piperidin-3-ylpyridazin-3-one, often referred to in the context of its salt form with trifluoroacetic acid (TFA), is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

- Molecular Formula : C14H22N4O

- Molecular Weight : 262.35 g/mol

Its structure features a pyridazine core substituted with morpholine and piperidine moieties, which are known to enhance biological activity through various mechanisms.

Biological Activity Overview

The biological activities of 5-Morpholin-4-yl-2-piperidin-3-ylpyridazin-3-one have been primarily investigated in the context of its interaction with various biological targets, including receptors and enzymes. The following sections detail specific activities observed in research studies.

1. Antagonistic Activity on TRPV1 Receptors

Research has identified that compounds similar to 5-Morpholin-4-yl-2-piperidin-3-ylpyridazin-3-one exhibit high affinity for the TRPV1 (Transient Receptor Potential Vanilloid 1) receptor. This receptor plays a crucial role in pain sensation and inflammation. A study demonstrated that structural modifications can enhance antagonistic activity against TRPV1, suggesting that this compound could be optimized for analgesic properties .

2. Inhibition of Enzymatic Activity

The compound has been evaluated for its ability to inhibit various enzymes, including those involved in metabolic pathways. For example, it has shown potential as an inhibitor of semicarbazide-sensitive amine oxidase (SSAO), which is implicated in cardiovascular diseases .

Structure-Activity Relationships (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Key findings include:

- Morpholine and Piperidine Substituents : The presence of these groups significantly enhances binding affinity to target receptors.

- Trifluoroacetic Acid Salt Form : The TFA salt form is commonly used in pharmacological studies due to its solubility and stability; however, it may influence biological assays due to residual TFA affecting cellular responses .

Case Studies

Several case studies have explored the pharmacological potential of this compound:

Case Study 1: TRPV1 Modulation

In a high-throughput screening assay, derivatives of the compound were tested for their ability to modulate TRPV1 activity. The results indicated that specific modifications led to increased potency as TRPV1 antagonists, supporting its potential use in pain management therapies .

Case Study 2: Antibacterial Activity

Another study focused on the antibacterial properties of derivatives formed with TFA. The results showed comparable antibacterial activity between TFA salt forms and hydrochloride salts, indicating that counterions play a significant role in modulating biological activity .

Data Table: Summary of Biological Activities

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has shown promise in various biological assays, particularly for its potential as:

- Anticancer Agent : Preliminary studies indicate that it may inhibit cancer cell proliferation through interactions with specific molecular targets involved in cell cycle regulation.

- Antimicrobial Activity : Its structure allows for modulation of enzyme activity or receptor interactions, which can lead to therapeutic effects against bacterial and fungal infections .

Neuropharmacology

Research suggests that the compound may influence neurotransmitter systems, potentially offering benefits in treating neurological disorders. Its ability to interact with receptors in the central nervous system positions it as a candidate for further investigation in neuropharmacological applications.

Anti-inflammatory Properties

The compound is being explored for its anti-inflammatory effects, likely due to its ability to inhibit enzymes involved in inflammatory pathways . This makes it a potential candidate for treating conditions characterized by chronic inflammation.

Case Studies and Research Findings

Several studies have reported on the biological activities of similar compounds within the pyridazinone class:

- A study demonstrated that derivatives of pyridazinones exhibited significant anticancer activity against various cancer cell lines, showing inhibition rates comparable to established chemotherapeutics .

- Another research highlighted the antifungal properties of related compounds against pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum, suggesting that modifications to the core structure could enhance efficacy .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | Inhibition Rate (%) |

|---|---|---|

| Compound A | PC3 | 64.20 |

| Compound B | K562 | 37.80 |

| Compound C | HeLa | 48.25 |

| Compound D | A549 | 40.78 |

Table 2: Antimicrobial Activity Against Fungal Pathogens

| Compound | Pathogen | Inhibition Rate (%) |

|---|---|---|

| Compound E | B. cinerea | 96.76 |

| Compound F | S. sclerotiorum | 82.73 |

| Compound G | C. gloeosporioides | 69.75 |

Eigenschaften

IUPAC Name |

5-morpholin-4-yl-2-piperidin-3-ylpyridazin-3-one;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O2.C2HF3O2/c18-13-8-12(16-4-6-19-7-5-16)10-15-17(13)11-2-1-3-14-9-11;3-2(4,5)1(6)7/h8,10-11,14H,1-7,9H2;(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCJXJUWZUXSYGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)N2C(=O)C=C(C=N2)N3CCOCC3.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21F3N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.